3-Chlorobicyclo[3.2.1]oct-2-ene
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds often involves complex reactions, including trimerization and cyclization processes, as seen in the synthesis of benzene tris-annelated with bicyclo[2.2.2]oct-2-ene (Komatsu et al., 1988). Another example is the generation of tricyclo[3.2.1.02,4]oct-2(3)-ene through elimination reactions (Lee et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, like octafluorobicyclo[2.2.0]hex-1(4)-ene, has been extensively studied, revealing insights into bond lengths and angles, contributing to our understanding of 3-Chlorobicyclo[3.2.1]oct-2-ene's structure (Richardson et al., 2003).
Chemical Reactions and Properties
Reactions involving 3-Chlorobicyclo[3.2.1]oct-2-ene derivatives showcase a range of chemical behaviors, such as the kinetics of dehydrohalogenation and the formation of ene-epoxides, which highlight the reactivity and stability of such compounds under various conditions (Elkhatib et al., 1998; Tan et al., 1981)(https://consensus.app/papers/site-stereoselectivity-reaction-tan/67603d5ef19752e6b8bf243f00357425/?utm_source=chatgpt).
Physical Properties Analysis
Physical properties such as crystallization behavior and hydrogen bonding patterns are crucial for understanding the material characteristics of 3-Chlorobicyclo[3.2.1]oct-2-ene derivatives. For instance, the crystallization of 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform solvate reveals specific structural details (Tafeenko et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and conditions, are essential for practical applications. The chemistry of related compounds, such as reactions with 3-chloroperbenzoic acid, provides valuable insights into the behavior of 3-Chlorobicyclo[3.2.1]oct-2-ene (Tan et al., 1981).
Scientific Research Applications
Jefford et al. (1971) found that the reduction of exo-2-methyl-3,4-dichlorobicyclo[3.2.1]oct-2-ene and its analogue with lithium aluminium hydride primarily involves an allylic rearrangement, indicating a potential role in synthetic organic chemistry (Jefford, Sweeney, Hill, & Delay, 1971).
Research by Battiste et al. (1984) on endo-tricyclo[3.2.1.02,4]oct-6-ene showed orbital control of stereochemistry in acid-catalyzed addition reactions with methanol. This suggests applications in stereochemical control in organic synthesis (Battiste, Coxon, Simpson, Steel, & Jones, 1984).
Tafeenko et al. (2009) explored the crystal structure of 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform 0.33-solvate, revealing a complex, helical structure. This study contributes to our understanding of molecular structures in crystallography (Tafeenko, Aslanov, Proskurnina, Sosonyuk, & Khlevin, 2009).
Gregory et al. (1985) synthesized 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, noting their low antimicrobial and hypotensive activity, indicating potential biomedical applications (Gregory, Bullock, & Chen, 1985).
Lautens and Bouchain (2003) presented the synthesis of 2,4-endo,endo-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One, a novel heterocyclic compound with potential applications in organic synthesis (Lautens & Bouchain, 2003).
Safety And Hazards
properties
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAWKKCOIWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobicyclo[3.2.1]oct-2-ene | |
CAS RN |
35242-17-2 | |
Record name | Bicyclo(3.2.1)oct-2-ene, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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